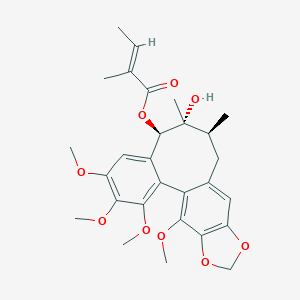
Echitamine
Overview
Description
Echitamine is a chemical compound that belongs to a group of stereoisomers and is a subclass of echitamine-type alkaloid . It has a chemical formula of C₂₂H₂₉N₂O₄⁺ .
Synthesis Analysis
The synthesis of Echitamine-inspired hybrid analogues has been reported in a study . The study designed, synthesized, and evaluated a new series of Echitamine-inspired indole-based thiazolidinedione hybrid analogues for their in vitro Pancreatic Lipase inhibitory potential . Another study reported the syntheses of Echitamine and its congener deacetylakuammiline .
Molecular Structure Analysis
The structure of Echitamine has been determined through X-ray analysis of the methanol solvate of Echitamine bromide . The detailed X-ray analysis of the structure of Echitamine iodide has also been reported .
Chemical Reactions Analysis
While specific chemical reactions involving Echitamine are not mentioned in the search results, a general guide to electroanalytical tools for studying reaction mechanisms has been found .
Scientific Research Applications
Anticataract Activity : Echitamine has been studied for its potential in preventing cataract formation. In vitro studies using goat lenses showed that echitamine could prevent the formation and progression of cataracts induced by glucose. It was observed to maintain lower sodium levels, higher potassium levels, and higher Na+-K+-ATPase activity in cataractous lenses treated with the drug (Jagannatha & Harikiran, 2015), (Shetty, 2015).
Cytotoxic Effect and Antitumor Activity : Echitamine has shown cytotoxic effects against various cancer cell lines in vitro, such as HeLa, HepG2, HL60, KB, and MCF-7. In vivo studies in mice bearing Ehrlich ascites carcinoma revealed echitamine's potential as an anti-tumor agent. The studies highlighted a dose-dependent increase in survival and a decline in tumor progression (Jagetia et al., 2005).
In Vitro Biosynthesis : Efforts have been made to induce and proliferate callus from leaf explants of Alstonia scholaris for in vitro biosynthesis of echitamine. This approach is significant as it provides an alternative source of echitamine without harming the natural plant population. The study optimized various conditions for echitamine production using different combinations of auxins and cytokinins (Singh et al., 2014).
Pancreatic Lipase Inhibitory Activity : Echitamine has shown potential as a lead for potent pancreatic lipase inhibitory activity. The study developed a new HPTLC-HRMS method for its quantification and demonstrated a correlation between echitamine content and lipase inhibitory activity (George et al., 2019).
Chemical Synthesis and Structural Analysis : There have been efforts in the total synthesis of echitamine, emphasizing its chemical complexity and significance in the field of organic chemistry. These studies contribute to the understanding and potential modification of echitamine for various applications (Zhang et al., 2019), (Eckermann & Gaich, 2013).
Extraction and Quantification Techniques : Research has been conducted on the development of techniques for the extraction and quantification of echitamine from Alstonia scholaris. These methods are crucial for assessing the quality and concentration of echitamine in various parts of the plant (Maurya et al., 2015).
Future Directions
The future directions of Echitamine research could involve further studies on its antiviral activity . Another study suggests the need for structure-activity relationship studies with natural analogues of Echitamine . The gap between the existing knowledge and the requisites for commercialization of Echitamine derived products also needs to be addressed .
Mechanism of Action
Echitamine is an indole alkaloid derived from the Alstonia scholaris plant, known for its complex and interesting chemical structure . It has been used in traditional medicine and has shown various biological activities, including anti-inflammatory, antibacterial, and antitumor effects .
Target of Action
It is known that many indole alkaloids interact with a variety of receptors in the body, including neurotransmitter receptors
Mode of Action
Like many indole alkaloids, it is believed to interact with its targets, leading to changes in cellular function . The specific nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole alkaloids are known to interact with several biochemical pathways, influencing cellular function
Pharmacokinetics
When administered to rats, echitamine was absorbed rapidly from the tissues and was detected in circulation within 30 minutes . The drug level reached a maximum value by 2 hours and then decreased steadily . The drug had completely disappeared from the blood in 6 hours . Along with echitamine, its metabolites were also detected in the urine .
Result of Action
It has been reported that echitamine has anti-inflammatory, antibacterial, and antitumor effects . The specific molecular and cellular mechanisms underlying these effects are areas of ongoing research.
properties
IUPAC Name |
methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1/b14-4-/t16-,18-,20-,21-,22-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPGVUCVDCFPM-MLIPYVIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N2O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318327 | |
| Record name | Echitamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |
CAS RN |
6871-44-9 | |
| Record name | Echitamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echitamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Echitamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)



![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

